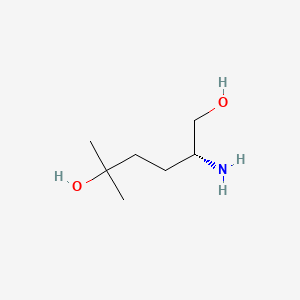
(R)-2-Amino-5-methylhexane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-5-methylhexane-1,5-diol is an organic compound with a chiral center, making it optically active
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-5-methylhexane-1,5-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as ®-2-Amino-5-methylhexane.
Hydroxylation: The precursor undergoes hydroxylation at the 1 and 5 positions to introduce hydroxyl groups, forming ®-2-Amino-5-methylhexane-1,5-diol. This step can be achieved using reagents like hydrogen peroxide in the presence of a catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-5-methylhexane-1,5-diol may involve large-scale hydroxylation processes using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly catalysts and solvents is also emphasized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-5-methylhexane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Amines, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
®-2-Amino-5-methylhexane-1,5-diol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of ®-2-Amino-5-methylhexane-1,5-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-5-methylhexane-1,5-diol
- 2-Amino-5-methylhexane-1,5-diol (racemic mixture)
- 2-Amino-5-methylhexane-1,3-diol
Uniqueness
®-2-Amino-5-methylhexane-1,5-diol is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomers or racemic mixtures. This uniqueness makes it valuable in applications where chiral specificity is crucial, such as in drug development and asymmetric synthesis.
Properties
Molecular Formula |
C7H17NO2 |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
(2R)-2-amino-5-methylhexane-1,5-diol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,10)4-3-6(8)5-9/h6,9-10H,3-5,8H2,1-2H3/t6-/m1/s1 |
InChI Key |
WHIIWLLIAYVTTA-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(CC[C@H](CO)N)O |
Canonical SMILES |
CC(C)(CCC(CO)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


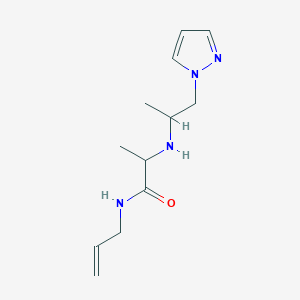
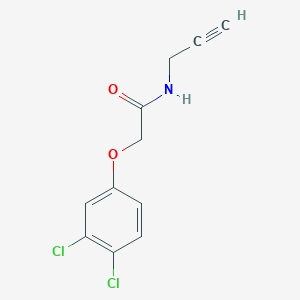
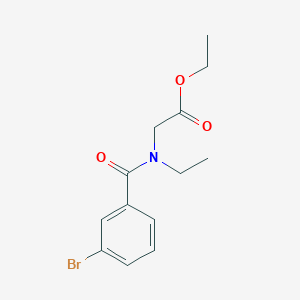

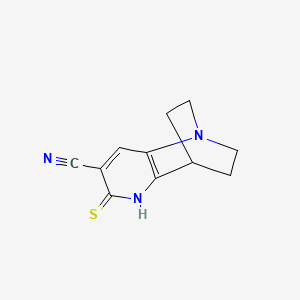
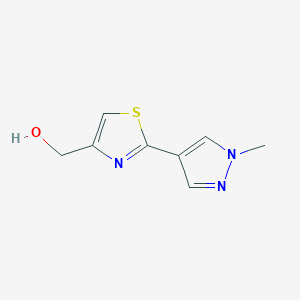
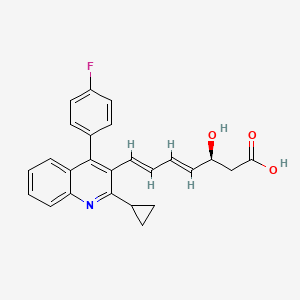
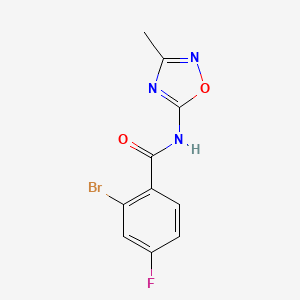
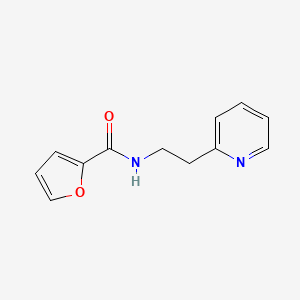
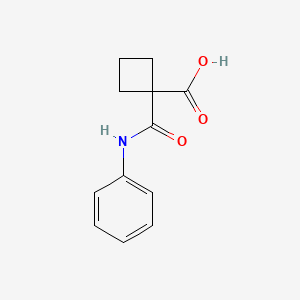

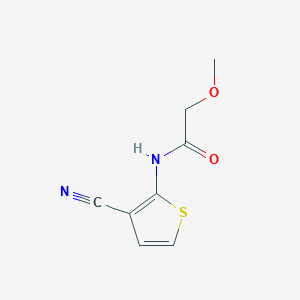
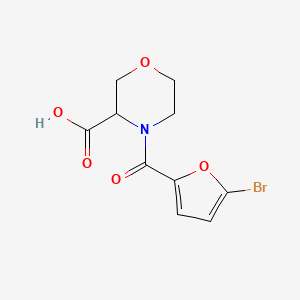
![3-(2-Oxo-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrimidine-4-carboxamido)benzoic acid](/img/structure/B14901368.png)
